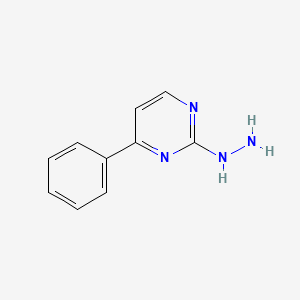
2-Hydrazino-4-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-4-phenylpyrimidine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 2-Hydrazino-4-phenylpyrimidine
The synthesis of this compound typically involves the reaction of 4-phenylpyrimidine derivatives with hydrazine hydrate. This process can be optimized through various methods, including refluxing in solvents like ethanol or methanol, which can enhance yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activities. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that certain derivatives demonstrated IC50 values as low as 0.113 µM against thyroid cancer cell lines, indicating potent anti-proliferative effects .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have shown that derivatives possess significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at specific positions of the pyrimidine ring can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound derivatives have been investigated for their anti-inflammatory properties. Some derivatives showed effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, certain compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
Cancer Treatment
Given its potent inhibitory effects on cancer cell lines, this compound is being explored as a lead compound in the development of new cancer therapies. Its mechanism of action appears to involve the inhibition of key signaling pathways related to cancer cell survival and proliferation.
Antiviral Research
Emerging studies suggest that hydrazino-pyrimidine compounds may also exhibit antiviral properties. For instance, they have been investigated as potential inhibitors of viral replication mechanisms, particularly in the context of HIV and other viral infections .
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was conducted on a series of this compound derivatives against thyroid cancer cells (TPC-1). The study utilized both in vitro assays and in silico modeling to predict pharmacokinetic profiles and binding affinities to target proteins such as Focal Adhesion Kinase (FAK). Results indicated that derivative 14f not only inhibited cell proliferation effectively but also showed favorable pharmacokinetics, suggesting its potential for further development in clinical settings .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of several hydrazone derivatives derived from this compound against common bacterial pathogens. The results highlighted significant variations in activity based on structural modifications, with some compounds exhibiting minimum inhibitory concentrations (MICs) that were markedly lower than existing antibiotics .
Data Summary Table
| Property | Value/Description |
|---|---|
| Synthesis Method | Reaction with hydrazine hydrate |
| Anticancer IC50 | As low as 0.113 µM |
| Antimicrobial Activity | Significant against various strains |
| COX Inhibition IC50 | Comparable to celecoxib |
| Potential Applications | Cancer therapy, antimicrobial agents |
特性
CAS番号 |
71734-79-7 |
|---|---|
分子式 |
C10H10N4 |
分子量 |
186.21 g/mol |
IUPAC名 |
(4-phenylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |
InChIキー |
BJYYJTBSIMBZTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














